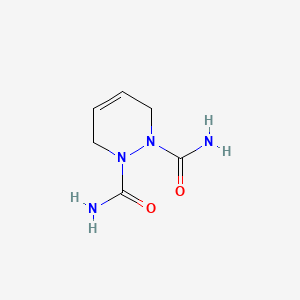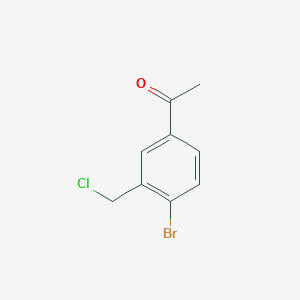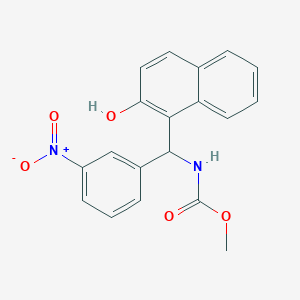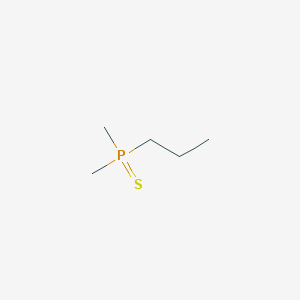
Dimethyl(propyl)sulfanylidene-lambda~5~-phosphane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl-propyl-sulfanylidene-phosphorane is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to a sulfur atom and three carbon atoms. This compound belongs to the class of phosphoranes, which are known for their unique chemical properties and reactivity. Phosphoranes are widely studied in organic chemistry due to their role in various chemical reactions, including the Wittig reaction, which is used to form carbon-carbon double bonds.
準備方法
Synthetic Routes and Reaction Conditions
Dimethyl-propyl-sulfanylidene-phosphorane can be synthesized through several methods. One common approach involves the reaction of a phosphine with a sulfur-containing compound under controlled conditions. For example, the reaction of triphenylphosphine with sulfur in the presence of a base can yield the desired phosphorane. The reaction conditions typically include moderate temperatures and the use of solvents such as dichloromethane or toluene .
Industrial Production Methods
Industrial production of dimethyl-propyl-sulfanylidene-phosphorane often involves large-scale reactions using similar synthetic routes. The process may include additional purification steps such as distillation or recrystallization to obtain the compound in high purity. The choice of reagents and reaction conditions can be optimized to maximize yield and minimize by-products .
化学反応の分析
Types of Reactions
Dimethyl-propyl-sulfanylidene-phosphorane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to phosphines or phosphine oxides.
Substitution: The compound can participate in substitution reactions, where the sulfur atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as alkyl halides or aryl halides .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of dimethyl-propyl-sulfanylidene-phosphorane can yield dimethyl-propyl-sulfoxide or dimethyl-propyl-sulfone .
科学的研究の応用
Dimethyl-propyl-sulfanylidene-phosphorane has several applications in scientific research:
作用機序
The mechanism of action of dimethyl-propyl-sulfanylidene-phosphorane involves its ability to form stable intermediates with various substrates. The compound can act as a nucleophile or an electrophile, depending on the reaction conditions. Its reactivity is influenced by the presence of the sulfur atom, which can stabilize the transition state and facilitate the formation of new chemical bonds .
類似化合物との比較
Similar Compounds
Similar compounds to dimethyl-propyl-sulfanylidene-phosphorane include other phosphoranes such as triphenylphosphorane and dimethyl-ethyl-sulfanylidene-phosphorane .
Uniqueness
Dimethyl-propyl-sulfanylidene-phosphorane is unique due to its specific combination of functional groups, which confer distinct reactivity and stability. Its ability to participate in a wide range of chemical reactions makes it a valuable reagent in organic synthesis .
特性
CAS番号 |
13639-66-2 |
|---|---|
分子式 |
C5H13PS |
分子量 |
136.20 g/mol |
IUPAC名 |
dimethyl-propyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C5H13PS/c1-4-5-6(2,3)7/h4-5H2,1-3H3 |
InChIキー |
MVEUHSNCWIEEOV-UHFFFAOYSA-N |
正規SMILES |
CCCP(=S)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


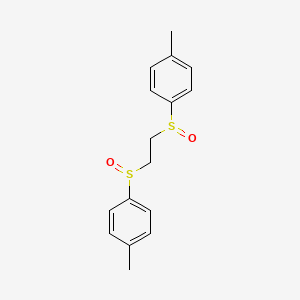
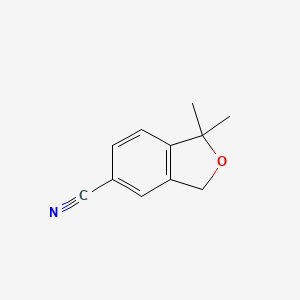
![Ethyl 2-[4-(butyl-methyl-amino)diazenylphenoxy]acetate](/img/structure/B13988744.png)

![3-Chloro-2-[(2,6-dichlorophenyl)methylideneamino]fluoren-9-one](/img/structure/B13988752.png)
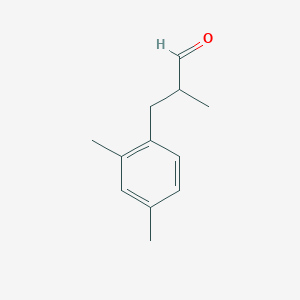
![3-Chloro-2-[(2,6-dichlorophenyl)methylideneamino]fluoren-9-one](/img/structure/B13988764.png)


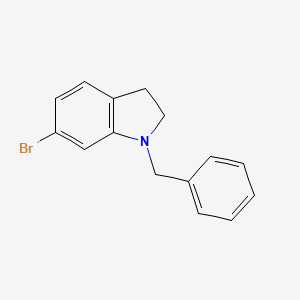
![1-[(2,4,6-Trimethylphenyl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B13988795.png)
